(2S,3R,4R,5R)-2-Bromotetrahydro-2H-pyran-3,4,5-triyl triacetate
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Overview
Description
(2S,3R,4R,5R)-2-Bromotetrahydro-2H-pyran-3,4,5-triyl triacetate is a brominated derivative of tetrahydropyran, a six-membered oxygen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R,4R,5R)-2-Bromotetrahydro-2H-pyran-3,4,5-triyl triacetate typically involves the bromination of tetrahydropyran derivatives. One common method is the bromination of tetrahydropyran-3,4,5-triol with bromine in the presence of acetic anhydride. The reaction is carried out under controlled conditions to ensure selective bromination at the 2-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
(2S,3R,4R,5R)-2-Bromotetrahydro-2H-pyran-3,4,5-triyl triacetate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Substitution: Formation of substituted tetrahydropyran derivatives.
Reduction: Formation of tetrahydropyran.
Oxidation: Formation of tetrahydropyran-2-one or tetrahydropyran-2-aldehyde.
Scientific Research Applications
(2S,3R,4R,5R)-2-Bromotetrahydro-2H-pyran-3,4,5-triyl triacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of antiviral and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S,3R,4R,5R)-2-Bromotetrahydro-2H-pyran-3,4,5-triyl triacetate depends on its specific application. In substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon center. In reduction reactions, the bromine atom is replaced by a hydrogen atom, resulting in the formation of a more reduced compound.
Comparison with Similar Compounds
Similar Compounds
(2S,3R,4R,5R)-5-Methyltetrahydrofuran-2,3,4-triyl triacetate: A similar compound with a methyl group instead of a bromine atom.
(2S,3R,4R,5R)-5-Acetoxymethyltetrahydrofuran-2,3,4-triyl triacetate: Another similar compound with an acetoxymethyl group.
Uniqueness
(2S,3R,4R,5R)-2-Bromotetrahydro-2H-pyran-3,4,5-triyl triacetate is unique due to the presence of the bromine atom, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable intermediate in organic synthesis and drug development.
Properties
Molecular Formula |
C11H15BrO7 |
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Molecular Weight |
339.14 g/mol |
IUPAC Name |
[(3R,4R,5R,6S)-4,5-diacetyloxy-6-bromooxan-3-yl] acetate |
InChI |
InChI=1S/C11H15BrO7/c1-5(13)17-8-4-16-11(12)10(19-7(3)15)9(8)18-6(2)14/h8-11H,4H2,1-3H3/t8-,9-,10-,11-/m1/s1 |
InChI Key |
AVNRQUICFRHQDY-GWOFURMSSA-N |
Isomeric SMILES |
CC(=O)O[C@@H]1CO[C@H]([C@@H]([C@@H]1OC(=O)C)OC(=O)C)Br |
Canonical SMILES |
CC(=O)OC1COC(C(C1OC(=O)C)OC(=O)C)Br |
Origin of Product |
United States |
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